rac Felodipine-d3
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Overview
Description
rac Felodipine-d3: is a deuterated form of the dihydropyridine calcium channel blocker felodipine. It is primarily utilized as an internal standard in analytical chemistry techniques, specifically in mass spectrometry-based methods, for the quantification of felodipine in biological matrices like plasma.
Preparation Methods
The synthesis of rac Felodipine-d3 involves the incorporation of deuterium atoms into the felodipine molecule. The synthetic route typically starts with the preparation of the intermediate compounds, followed by the introduction of deuterium. The reaction conditions often involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
rac Felodipine-d3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the introduction of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
rac Felodipine-d3 has several scientific research applications, including:
Analytical Chemistry: Used as an internal standard in mass spectrometry-based methods for the quantification of felodipine in biological matrices.
Pharmacokinetics: Used in studies to understand the absorption, distribution, metabolism, and excretion of felodipine.
Drug Development: Used in the development of new calcium channel blockers and other related drugs.
Biological Research: Used in studies to understand the effects of calcium channel blockers on various biological systems.
Mechanism of Action
rac Felodipine-d3 exerts its effects by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels in vascular smooth muscle cells. This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, leading to a decrease in arterial smooth muscle contractility and subsequent vasodilation. The molecular targets include L-type calcium channels and various calcium-binding proteins .
Comparison with Similar Compounds
rac Felodipine-d3 is similar to other dihydropyridine calcium channel blockers such as:
Nifedipine: Another dihydropyridine calcium channel blocker used to treat hypertension and angina.
Amlodipine: A long-acting dihydropyridine calcium channel blocker used to treat hypertension and coronary artery disease.
Nitrendipine: A dihydropyridine calcium channel blocker used to treat hypertension.
The uniqueness of this compound lies in its deuterated form, which provides advantages in analytical chemistry techniques, particularly in mass spectrometry, due to its distinct isotopic signature .
Biological Activity
Rac Felodipine-d3 is a deuterium-labeled derivative of Felodipine, a well-known calcium channel blocker (CCB) primarily used in the treatment of hypertension. This article explores the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, and potential therapeutic applications, supported by data tables and relevant research findings.
Overview of Felodipine
Felodipine belongs to the dihydropyridine class of calcium channel blockers. It primarily acts on vascular smooth muscle cells by inhibiting the influx of calcium ions through voltage-gated L-type calcium channels, leading to vasodilation and a subsequent decrease in blood pressure. The compound is characterized by its high potency and selectivity for vascular tissues compared to cardiac tissues, which minimizes negative inotropic effects commonly associated with other antihypertensive agents .
Calcium Channel Blockade : this compound exerts its biological effects by stabilizing the inactive conformation of voltage-gated L-type calcium channels. This inhibition prevents calcium-dependent myocyte contraction and vasoconstriction, resulting in decreased peripheral vascular resistance and lowered blood pressure .
Additional Interactions : In addition to its primary action on L-type calcium channels, this compound may interact with other cellular targets:
- Calmodulin : Inhibits calmodulin-dependent cyclic nucleotide phosphodiesterase, affecting intracellular calcium signaling pathways.
- Mineralocorticoid Receptor : Acts as a competitive antagonist, blocking aldosterone's effects on sodium retention and blood pressure elevation .
Pharmacokinetics
This compound exhibits specific pharmacokinetic properties that influence its efficacy and safety profile:
Parameter | Value |
---|---|
Bioavailability | 15% (due to first-pass metabolism) |
Volume of Distribution | 10 L/kg |
Protein Binding | 99% (primarily to albumin) |
Metabolism | Hepatic via CYP3A4 |
Half-life | Approximately 11 hours |
Felodipine undergoes extensive hepatic metabolism, resulting in several inactive metabolites. The presence of deuterium in this compound may alter its metabolic pathway slightly but primarily retains the pharmacological profile of its parent compound .
Clinical Applications
This compound is primarily studied for its antihypertensive effects. Clinical trials have demonstrated its effectiveness in reducing systolic and diastolic blood pressure in patients with mild to moderate essential hypertension. Furthermore, it has been noted for its potential off-label uses in conditions such as pulmonary hypertension and chronic stable angina .
Case Studies
- Hypertensive Patients on Beta Blockers : A study evaluated the efficacy of felodipine in patients who remained hypertensive despite beta-blocker therapy. Results indicated significant reductions in blood pressure without exacerbating heart rate or causing adverse cardiac events .
- Stereoselective Pharmacokinetics : Research comparing racemic felodipine with its enantiomers revealed that the active (S)-enantiomer exhibited significantly higher bioavailability and efficacy compared to its counterpart, highlighting the importance of stereochemistry in therapeutic outcomes .
Properties
IUPAC Name |
3-O-ethyl 5-O-(trideuteriomethyl) 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3/i4D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAMFZIAATZDJ-GKOSEXJESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OCC)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.